molecular formula C6H12O6 B1675105 L-Glucose CAS No. 921-60-8

L-Glucose

Cat. No.: B1675105
CAS No.: 921-60-8
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-VANKVMQKSA-N
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Description

What is L -(-)-Glucose exactly?

L -(-)-Glucose, a monosaccharide, is an important energy source for the human body. The glucose molecule comprises six carbon atoms (12 hydrogen atoms) and six oxygen atoms (6 each). L -(-)-Glucose is also known as L Glucose. It is the enantiomer to the more popular D-glucose. L -(-)-Glucose is not naturally found in higher-living organisms but can be synthesized in a laboratory. L -(-)-Glucose has a similar taste to D-glucose, but it cannot be phosphorylated using hexokinase. This enzyme is the first in the glycolysis pathway. L -(-)-Glucose can be a diagnostic aid.

L -(-)-Glucose can be considered an enantiomer to the more commonly used D-glucose. L-Glucose cannot be phosphorylated using hexokinase and is therefore not bioavailable for cells as an energy source. However, some this compound-using bacteria have been found to contain NAD+-dependent Lglucose Dehydrogenases capable of oxidizing L glucose.

Uses of L -(-)-Glucose

L -(-)-Glucose has been suggested as a low-calorie sweetener. It is suitable for diabetic patients.

L -(-)-Glucose pentaacetate is an acetate derivative that stimulates insulin release and may be therapeutically useful for type 2 diabetes. L -(-)-Glucose has also been found to be a laxative. It was proposed as a colon-cleansing agent that would not disrupt fluid and electrolyte levels due to the large liquid amounts of bad-tasting, osmotic laxatives used for colonoscopy preparation.

Biological activity of L-(−)-Glucose

L -(-)-Glucose is not naturally found in living organisms but can be synthesized in a laboratory. L -(-)-Glucose has a similar taste to d-glucose but cannot be used as an energy source by living organisms because it is not phosphorylated with hexokinase. This enzyme is the first in the glycolysis pathway. Burkholderia Caryophylli is a plant pathogenic bacteria that contain the enzyme dthreo-aldose 1dehydrogenase, which can oxidize L Glucose.

Mechanism of action of L-(−)-Glucose

L -(-)-Glucose enters cells through insulin and ATP-sensitive sodium channels. In vitro studies have shown that this compound can inhibit viral replication, including HIV and herpes simplex virus type 1 (HSV-1). This compound can be used to treat squamous cancer by reducing the redox potency in cancer cells. This compound prevents the growth of c. glabrata through inhibition of transcription activators as well as enzymes involved with glycolysis.

L -(-)-Glucose can be considered an enantiomer to the more commonly used D-glucose. This compound cannot be used as an energy source by cells because it can't be phosphorylated with hexokinase.

Chemical properties of L-(−)-Glucose

L -(-)-Glucose, an organic compound with the formula O=CH[CHOH]5H or C6H12O6, is a monosaccharide of aldohexose. It is the enantiomer to the more common d–glucose and the l-isomer to glucose.

This compound is usually found as one of the four cyclic structural isomers, like the d-isomer. These isomers can be converted into water solutions within hours, with the open-chain version acting as an intermediate stage.

Scientific Research Applications

Glucose Sensing in Complex Media

The application of L-(−)-Glucose in glucose sensing, particularly in biomedical contexts like diabetes management, is significant. Tromans et al. (2020) in their study presented a novel approach where L-(−)-Glucose is used alongside an achiral glucose receptor. This method enhances the measurement sensitivity and accuracy in complex media, such as human serum and cell culture mediums, by utilizing the competitive interaction between L-(−)-Glucose and D-glucose. This advancement addresses limitations of current glucose determination methods which rely on enzymes like glucose oxidase and are prone to interference from redox-active substances (Tromans et al., 2020).

Diagnostic Tools in Cancer Research

In the field of cancer research, L-(−)-Glucose has shown potential as a diagnostic tool. Anastasiou et al. (2021) discussed the role of L-(−)-Glucose in cancer diagnosis, highlighting its utility in the visualization and characterization of cancer cells. They noted that L-(−)-Glucose fluorescent probes could be a valuable tool for identifying malignant cells, providing a unique method for cancer detection that could be crucial in early diagnosis and treatment strategies (Anastasiou et al., 2021).

Metabolic Studies and Glucose Homeostasis

Research by Ruan (2016) explored the role of long non-coding RNAs (lncRNAs) in regulating glucose metabolism. This research is pivotal in understanding how glucose metabolism, including the role of L-(−)-Glucose, isregulated in metabolic tissues and cancer cells. The study highlights the intricate regulation of glucose homeostasis, where L-(−)-Glucose might play a role, particularly in the context of diseases like diabetes and cancer (Ruan, 2016).

Catalytic Production of Glucose from Biomass

Wang et al. (2015) discussed the catalytic production of glucose from lignocellulosic biomass, an area that has gained attention due to its applications in sustainable chemical production and energy supply. The study reviewed various catalytic routes for synthesizing glucose, including L-(−)-Glucose, from biomass. This research contributes to understanding how glucose, as a key biochemical compound, can be sustainably produced from renewable sources (Wang, Xi, & Wang, 2015).

Novel Pathways in Bacteria

Shimizu et al. (2012) identified a unique L-(−)-Glucose catabolic pathway in the bacterium Paracoccus sp. 43P. This discovery is crucial as it contradicts the prior belief that L-(−)-Glucose was not utilized by organisms. The study delineates the enzymatic pathway of L-(−)-Glucose catabolism to pyruvate and D-glyceraldehyde 3-phosphate, providing insights into the metabolic versatility of bacteria and the potential applications of L-(−)-Glucose in microbial processes (Shimizu, Takaya, & Nakamura, 2012).

Mechanism of Action

Target of Action

L-Glucose, also known as Levoglucose, is an enantiomer of the more common D-glucose . The primary targets of this compound are the same as those of D-Glucose, which include various enzymes involved in the glycolysis pathway . This compound cannot be used by living organisms as a source of energy because it cannot be phosphorylated by hexokinase, the first enzyme in the glycolysis pathway .

Mode of Action

This compound’s mode of action is primarily through competitive inhibition. It is structurally similar to D-Glucose, allowing it to bind to the same enzymes and transporters but without undergoing the same metabolic processes . This means that this compound can interfere with the normal metabolism of D-Glucose, potentially leading to effects such as reduced blood glucose levels .

Biochemical Pathways

This compound participates in the same biochemical pathways as D-Glucose, including glycolysis .

Pharmacokinetics

This has led to interest in this compound as a potential low-calorie sweetener .

Result of Action

The primary result of this compound’s action is the competitive inhibition of D-Glucose metabolism. This can lead to reduced blood glucose levels, which may be beneficial in the management of conditions such as diabetes . Additionally, this compound has been found to stimulate insulin release, which could be of therapeutic value for type 2 diabetes .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the presence of D-Glucose can affect the degree to which this compound is able to competitively inhibit its metabolism . Additionally, factors such as pH and temperature can influence the stability and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

L-Glucose cannot be used by cells as an energy source because it cannot be phosphorylated by hexokinase , the first enzyme in the glycolysis pathway . This inability to interact with hexokinase differentiates this compound from D-Glucose, which plays a vital role in energy production in cells.

Cellular Effects

Given that this compound cannot be utilized by cells as an energy source , it does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Its presence does not affect the normal functioning of cells as it does not participate in the usual metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound is primarily defined by its inability to interact with hexokinase . Hexokinase is responsible for the phosphorylation of glucose, a crucial step in the glycolysis pathway. This compound cannot be phosphorylated by this enzyme , rendering it inactive in the glycolysis pathway and other metabolic processes.

Dosage Effects in Animal Models

Since this compound is not metabolized by cells , varying dosages in animal models do not result in different outcomes. It does not exhibit threshold effects, nor does it cause toxic or adverse effects at high doses.

Metabolic Pathways

This compound does not participate in metabolic pathways due to its inability to be phosphorylated by hexokinase . Therefore, it does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels.

Transport and Distribution

This compound can be transported into cells, but once inside, it does not interact with transporters or binding proteins that would affect its localization or accumulation .

Subcellular Localization

This compound does not have a specific subcellular localization as it does not undergo metabolic processes within the cell . It does not contain any targeting signals or post-translational modifications that would direct it to specific compartments or organelles.

Properties

IUPAC Name

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-VANKVMQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101015237
Record name L-​Glucose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921-60-8
Record name L(-)-Glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levoglucose [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levoglucose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12970
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Record name L-​Glucose
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Record name L-glucose
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Record name LEVOGLUCOSE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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